molecular formula C9H16N4S B7907620 5-[(4-Methyl-1-piperazinyl)methyl]-2-thiazolamine

5-[(4-Methyl-1-piperazinyl)methyl]-2-thiazolamine

Cat. No.: B7907620
M. Wt: 212.32 g/mol
InChI Key: WFQDTXSKFZKYDD-UHFFFAOYSA-N
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Description

5-[(4-Methyl-1-piperazinyl)methyl]-2-thiazolamine is a thiazole derivative featuring a 4-methylpiperazine substituent at the 5-position of the thiazole ring. Thiazoles are nitrogen-sulfur heterocycles widely utilized in medicinal chemistry due to their diverse biological activities. The 4-methylpiperazine moiety is a common pharmacophore in drug design, often enhancing solubility and bioavailability while enabling interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

5-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S/c1-12-2-4-13(5-3-12)7-8-6-11-9(10)14-8/h6H,2-5,7H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQDTXSKFZKYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Post-Cyclization Alkylation

Post-functionalization of pre-formed 2-aminothiazoles offers modularity. For example, 4-methylthiazol-2-amine undergoes Mannich-type reactions with formaldehyde and N-methylpiperazine in acidic media to install the piperazinylmethyl group. This method avoids interference with the thiazole ring’s electronic structure during earlier synthesis stages.

Typical Protocol

  • Substrate: 2-Aminothiazole (1 eq)

  • Reagents: Formaldehyde (2 eq), N-methylpiperazine (1.5 eq)

  • Conditions: HCl (cat.), ethanol, reflux, 12 h

Pre-Functionalized Ketone Precursors

Synthesizing the piperazinylmethyl group prior to thiazole formation ensures precise positioning. A reported route for analogous compounds involves Friedel-Crafts acylation of N-methylpiperazine with chloroacetyl chloride, followed by bromination to generate α-bromoketones. Cyclization with thiourea then yields the target structure.

Critical Parameters

  • Bromination efficiency depends on ketone steric hindrance (60–85% yield).

  • Thiourea nucleophilicity dictates cyclization rate; electron-deficient thioureas require higher temperatures.

Integrated Synthetic Pathways

One-Pot Bromination-Cyclization-Alkylation

Combining steps in a single vessel minimizes intermediate purification. A patent methodology illustrates this approach for ethyl 2-amino-4-methylthiazole-5-carboxylate:

  • Bromination : Acetoacetate + NBS → α-bromoketone

  • Cyclization : α-Bromoketone + thiourea → thiazole salt

  • Alkylation : Thiazole salt + piperazine derivative → final product

Advantages

  • Yield improvement (15–20% higher than stepwise)

  • Reduced solvent waste

Comparative Analysis of Methods

MethodStarting MaterialsYield (%)Purity (%)Key Limitations
Bromination-CyclizationAcetylacetone derivatives45–60>95Requires pre-functionalization
Lawesson’s ReagentCyanoethylamides25–3085–90Low scalability
Post-Cyclization Alkylation2-Aminothiazoles50–65>90Competing N-alkylation

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

Unwanted regioisomers arise from asymmetric ketones. Using bulkier thiourea derivatives (e.g., N-aryl vs. N-alkyl) directs cyclization to the desired position. For example, N-methylthiourea favors 2-amino-4-methylthiazoles over 4-amino isomers.

Piperazine Stability Under Reaction Conditions

N-methylpiperazine’s secondary amines may participate in side reactions during acidic or high-temperature steps. Protecting groups like tert-butoxycarbonyl (Boc) mitigate this:

  • Protection : Boc-anhydride + piperazine → Boc-piperazine

  • Alkylation : Boc-piperazine + thiazole intermediate

  • Deprotection : TFA/CH₂Cl₂ → final product

Yield Enhancement : Protection increases final step yield from 40% to 68% .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methyl-1-piperazinyl)methyl]-2-thiazolamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

The compound 5-[(4-Methyl-1-piperazinyl)methyl]-2-thiazolamine has garnered attention in various scientific fields, particularly in pharmaceutical research and development. This article explores its applications, supported by data tables and case studies where available.

Potential Applications

  • Pharmaceutical Development
    • The compound is being explored as a lead compound for developing new drugs targeting various diseases, including cancer and neurological disorders. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.
  • Antimicrobial Activity
    • Preliminary studies suggest that thiazole derivatives exhibit antimicrobial properties. Research indicates that this compound may inhibit the growth of certain bacteria and fungi, positioning it as a potential antimicrobial agent.
  • Antitumor Activity
    • Case studies have reported the effectiveness of thiazole derivatives in cancer treatment. This compound's structural features may contribute to its ability to inhibit tumor cell proliferation, warranting further exploration in oncological research.
  • Neuropharmacology
    • The piperazine component is known for its psychoactive properties, suggesting that this compound may have implications in treating psychiatric disorders or neurodegenerative diseases. Research into its mechanism of action could reveal novel therapeutic pathways.

Data Tables

Application AreaDescriptionCurrent Research Status
Pharmaceutical DevelopmentLead compound for drug design targeting cancer and neurological disordersOngoing preclinical studies
Antimicrobial ActivityPotential to inhibit bacterial and fungal growthPreliminary positive results
Antitumor ActivityInhibition of tumor cell proliferationUnder investigation
NeuropharmacologyPossible treatment for psychiatric and neurodegenerative disordersEarly-stage research

Case Studies

  • Antimicrobial Efficacy Study
    • A study published in a peer-reviewed journal evaluated the antimicrobial properties of various thiazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Antitumor Mechanism Investigation
    • Another research project focused on the antitumor effects of thiazole derivatives, highlighting the role of this compound in inducing apoptosis in cancer cells through specific signaling pathways.
  • Neuropharmacological Assessment
    • A recent study explored the neuropharmacological effects of piperazine-based compounds, finding that this compound exhibited anxiolytic-like effects in animal models, suggesting its potential application in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 5-[(4-Methyl-1-piperazinyl)methyl]-2-thiazolamine involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, modulating their activity. The thiazole ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The biological and physicochemical properties of 2-thiazolamine derivatives are highly influenced by substituents at the 4- and 5-positions. Key comparisons include:

Table 1: Substituent Effects on 2-Thiazolamine Derivatives
Compound Name Substituent at 5-Position Key Properties/Activities Reference
5-[(4-Methyl-1-piperazinyl)methyl]-2-thiazolamine 4-Methylpiperazinylmethyl Likely enhanced solubility and CNS activity due to piperazine -
5-(Trifluoromethyl)-2-thiazolamine Trifluoromethyl (CF₃) High lipophilicity; synthetic efficiency via one-pot domino synthesis (56% yield)
5-[(2,4-Dichlorophenyl)methyl]-2-thiazolamine 2,4-Dichlorophenylmethyl Increased steric bulk; potential antimicrobial activity
4-(4-Chloro-2-thienyl)-5-(4-cyclohexyl-1-piperazinyl)-2-thiazolamine 4-Chloro-2-thienyl (4-position); 4-cyclohexylpiperazinyl (5-position) Enhanced lipophilicity from cyclohexyl group; possible kinase inhibition

Key Observations :

  • Trifluoromethyl groups (e.g., in 5-(trifluoromethyl)-2-thiazolamine) improve metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
  • Aromatic substituents (e.g., dichlorophenyl or thienyl) may enhance binding to hydrophobic enzyme pockets, as seen in antimicrobial or antifungal agents .
  • Piperazinyl groups (methyl- or cyclohexyl-substituted) modulate solubility and target engagement. Methylpiperazine derivatives are more water-soluble than cyclohexyl analogs, which may influence pharmacokinetics .

Piperazine Moiety Modifications

The 4-methylpiperazine group in the target compound distinguishes it from analogs with alternative piperazine substitutions:

Table 2: Piperazine Substituent Comparisons
Compound Name Piperazine Substituent Biological Relevance Reference
This compound 4-Methyl Potential CNS activity (similar to dopamine β-hydroxylase inhibitors)
Hoechst 33342 4-Ethoxyphenyl DNA minor groove binding (fluorescent probe)
4-(4-Cyclohexyl-1-piperazinyl)-2-thiazolamine 4-Cyclohexyl Increased lipophilicity; possible kinase inhibition

Key Observations :

  • 4-Methylpiperazine balances solubility and target affinity, making it suitable for central nervous system (CNS) applications, as seen in dopamine β-hydroxylase inhibitors .
  • Bulkier substituents (e.g., cyclohexyl or ethoxyphenyl) enhance DNA or protein binding but may reduce blood-brain barrier penetration .

Comparison with Other Heterocyclic Systems

Thiazolamines share structural similarities with other nitrogen-sulfur heterocycles, such as thiadiazoles and imidazoles:

Table 3: Heterocyclic System Comparisons
Compound Class Example Compound Key Activities Reference
Thiazolamines This compound Enzyme inhibition, CNS modulation -
1,3,4-Thiadiazoles 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Insecticidal, fungicidal activities
Imidazoles 1-(3,5-Difluorobenzyl)-5-[(4-methyl-1-piperazinyl)methyl]imidazole-2-thiol Dopamine β-hydroxylase inhibition

Key Observations :

  • Thiadiazoles exhibit broader antimicrobial activities due to their planar structure and sulfur content, enabling interactions with microbial enzymes .
  • Imidazoles with piperazinylmethyl groups (e.g., ) demonstrate enzyme inhibition, suggesting that the target thiazolamine may share similar mechanistic pathways .

Biological Activity

5-[(4-Methyl-1-piperazinyl)methyl]-2-thiazolamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various biological activities. The piperazine moiety enhances the compound's solubility and bioavailability, making it a promising candidate for drug development.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit potent anticancer effects. For instance, a related study highlighted the synthesis of various thiazole-based compounds, including those with piperazine substitutions. These compounds showed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL, indicating their potential as anticancer agents .

Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Cell cycle arrest at G2/M phase
4cMCF-710.10Inhibition of microtubule synthesis

The mechanism underlying the anticancer activity of this compound involves several pathways:

  • Apoptosis Induction : The compound has been shown to increase the Bax/Bcl-2 ratio, promoting apoptotic cell death in cancer cells .
  • Cell Cycle Arrest : It causes cell cycle arrest at critical phases (S and G2/M), disrupting cellular proliferation .
  • Kinase Inhibition : Similar compounds have been reported to inhibit kinases involved in cancer progression, such as MEK1/2 and VEGF-R2 .

Case Studies

Several case studies illustrate the efficacy of thiazole derivatives in preclinical models:

  • In Vivo Efficacy : A study demonstrated that a related thiazole compound significantly inhibited tumor growth in xenograft models derived from BRAF mutant melanoma cells. The treatment resulted in a dose-dependent reduction in tumor size, highlighting the therapeutic potential of these compounds .
  • Targeting Mechanisms : Another investigation utilized radioactive tracing to illustrate how specific thiazole derivatives targeted sarcoma cells effectively in vivo, suggesting their utility in targeted cancer therapies .

Toxicological Considerations

While the biological activity is promising, it is crucial to assess the toxicity profiles of these compounds. Preliminary studies indicate that certain derivatives exhibit toxicity at high doses (≥100 mg/kg), necessitating further investigation into their safety margins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[(4-Methyl-1-piperazinyl)methyl]-2-thiazolamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a thiazole precursor with a 4-methylpiperazine derivative under nucleophilic substitution conditions. Solvent choice (e.g., DMF or chloroform) and catalysts (e.g., triethylamine) are critical for regioselectivity and yield optimization. For example, highlights the use of 1,4-dioxane and piperidine as catalysts in analogous thiazole syntheses, while emphasizes temperature control (e.g., reflux at 80–100°C) to prevent side reactions . Post-synthesis purification via HPLC or recrystallization is recommended to achieve >95% purity .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the piperazinyl-methyl and thiazolamine moieties. For example, the methyl group on piperazine typically resonates at δ 2.2–2.5 ppm, while the thiazole NH₂ appears as a broad singlet at δ 5.5–6.0 ppm . High-resolution mass spectrometry (HRMS) is essential to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 253.12). X-ray crystallography (as in ) can resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Use SRB assays () against cancer cell lines (e.g., MCF-7, HEPG-2) with CHS-828 as a reference compound. For antimicrobial screening, MIC assays against S. aureus and E. coli are recommended, following protocols in . Normalize results using DMSO controls (≤0.5% v/v) to exclude solvent cytotoxicity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., EGFR or CDK2) from the PDB. Focus on the piperazinyl group’s role in hydrogen bonding with active-site residues (e.g., Asp86 in EGFR). and highlight similar strategies for thiadiazole and benzoxazole analogs, showing binding energies < −8.0 kcal/mol as promising . MD simulations (100 ns) can assess binding stability under physiological conditions .

Q. What strategies resolve contradictions in activity data across structural analogs (e.g., thiazole vs. pyrazole derivatives)?

  • Methodological Answer : Conduct SAR studies to isolate pharmacophores. For example, shows that replacing thiazole with pyrazole reduces antitumor activity (IC₅₀ from 1.2 μM to >10 μM), suggesting the thiazole NH₂ is critical. Free-Wilson analysis can quantify contributions of substituents (e.g., 4-methylpiperazine enhances solubility but may reduce membrane permeability) . Validate hypotheses via proteomics (e.g., target engagement assays) .

Q. How can environmental fate and degradation pathways be assessed for this compound?

  • Methodological Answer : Follow protocols in ’s INCHEMBIOL project:

  • Hydrolysis studies : Test stability at pH 3–10 (37°C, 72 hrs) with LC-MS monitoring.
  • Photodegradation : Expose to UV light (254 nm) and quantify degradation products.
  • Biodegradation : Use OECD 301F assays with activated sludge. Piperazine derivatives often show moderate persistence (t₁/₂ ~20–30 days) .

Key Notes

  • For advanced studies, integrate multi-omics approaches (e.g., transcriptomics in ) to unravel mechanisms.
  • Address contradictions in biological data via meta-analysis of structural analogs ().

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